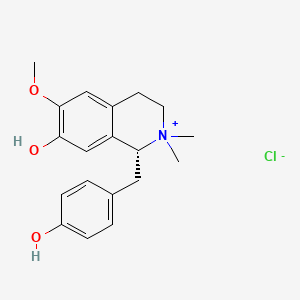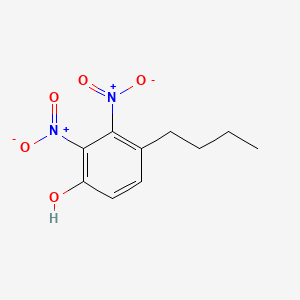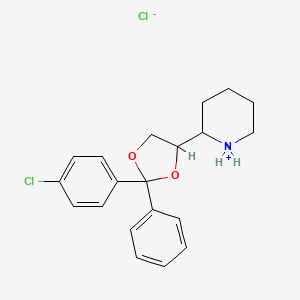![molecular formula C34H24BaCl2N4O8S2 B15346893 Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate] CAS No. 73612-34-7](/img/structure/B15346893.png)
Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate] is a complex organic compound with the molecular formula C17H13ClN2O4S.1/2Ba. It is a barium salt of a sulfonic acid derivative and is commonly used in various industrial applications, particularly in the field of pigments and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a diazotization reaction followed by coupling with a suitable phenol derivative. The process typically involves the following steps:
Diazotization: A suitable aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-1-naphthol in the presence of a sulfonic acid group to form the azo compound.
Barium Salt Formation: The resulting azo compound is then reacted with barium chloride to form the barium salt of the azo compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to optimize the production.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce the azo group to an amine.
Substitution: Substitution reactions can occur at the aromatic rings, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, alkyl halides, and amines.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Amines derived from the reduction of the azo group.
Substitution Products: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a pigment in various applications, including paints, inks, and plastics. Its vibrant color and stability make it a valuable component in these industries.
Biology: In biological research, the compound can be used as a staining agent for microscopic studies, helping to visualize cellular structures and components.
Industry: Beyond its use in pigments, the compound is also employed in the production of textiles, where it imparts color to fabrics.
Mechanism of Action
The mechanism by which Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate] exerts its effects involves its interaction with molecular targets and pathways. The azo group in the compound can participate in electron transfer reactions, which can be utilized in various chemical and biological processes. The barium ion can also influence the compound's solubility and reactivity.
Comparison with Similar Compounds
Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulfonate]
Barium bis[5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate]
Uniqueness: Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate] is unique in its specific substitution pattern and the presence of the hydroxy group on the naphthyl ring, which influences its chemical properties and applications.
Properties
CAS No. |
73612-34-7 |
|---|---|
Molecular Formula |
C34H24BaCl2N4O8S2 |
Molecular Weight |
888.9 g/mol |
IUPAC Name |
barium(2+);4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/2C17H13ClN2O4S.Ba/c2*1-10-8-16(25(22,23)24)14(9-13(10)18)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2 |
InChI Key |
OTLKEWOVEAZDMR-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].CC1=CC(=C(C=C1Cl)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methoxyphenyl)ethyl]pyridine](/img/structure/B15346816.png)


![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt](/img/structure/B15346852.png)
![4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B15346853.png)

![N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether [German]](/img/structure/B15346863.png)


![Tris(4-chlorophenyl)[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B15346881.png)

![Sodium;[(oxido-oxo-sulfooxy-lambda6-sulfanylidene)amino]oxymethane](/img/structure/B15346886.png)
![2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(3,4-dimethylphenyl)-](/img/structure/B15346888.png)
![N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B15346898.png)
